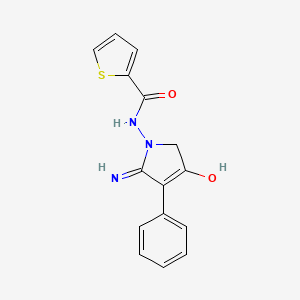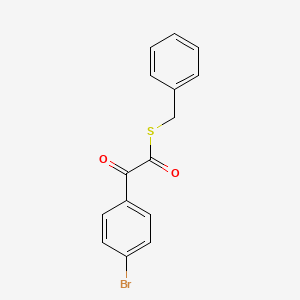
Benzeneethanethioic acid, 4-bromo-alpha-oxo-, S-(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanethioic acid, 4-bromo-alpha-oxo-, S-(phenylmethyl) ester is a complex organic compound with a unique structure that includes a bromine atom, a thioester group, and a phenylmethyl ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethioic acid, 4-bromo-alpha-oxo-, S-(phenylmethyl) ester typically involves multiple steps. One common method includes the reaction of 4-bromoacetophenone with thiobenzoic acid under specific conditions to form the intermediate product. This intermediate is then esterified with benzyl alcohol to yield the final compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanethioic acid, 4-bromo-alpha-oxo-, S-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzeneethanethioic acid, 4-bromo-alpha-oxo-, S-(phenylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism by which Benzeneethanethioic acid, 4-bromo-alpha-oxo-, S-(phenylmethyl) ester exerts its effects involves interactions with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzeneethanethioic acid, alpha-oxo-, S-methyl ester
- Benzeneacetic acid, alpha-oxo-, methyl ester
Uniqueness
Benzeneethanethioic acid, 4-bromo-alpha-oxo-, S-(phenylmethyl) ester is unique due to the presence of the bromine atom and the phenylmethyl ester group. These structural features confer distinct reactivity and potential applications compared to similar compounds. The bromine atom, in particular, allows for selective substitution reactions, making this compound a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C15H11BrO2S |
|---|---|
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
S-benzyl 2-(4-bromophenyl)-2-oxoethanethioate |
InChI |
InChI=1S/C15H11BrO2S/c16-13-8-6-12(7-9-13)14(17)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI-Schlüssel |
UJQKFELBVATFHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


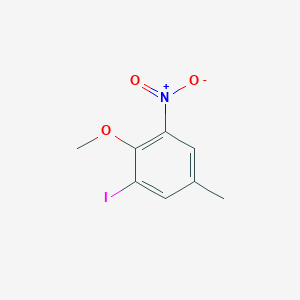
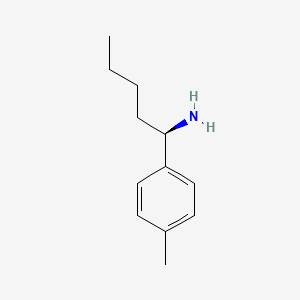
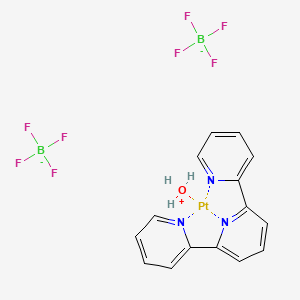
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
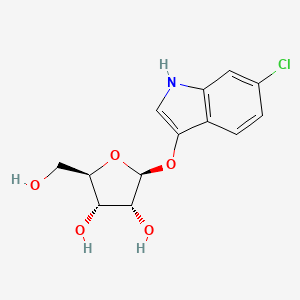
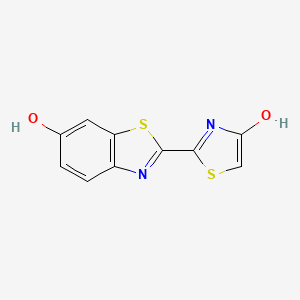
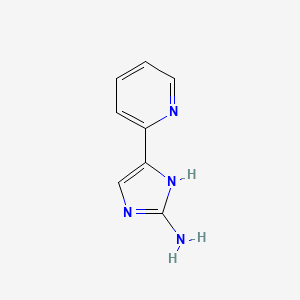
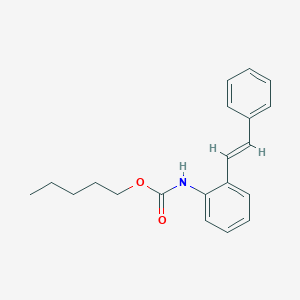
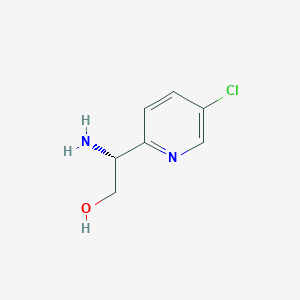
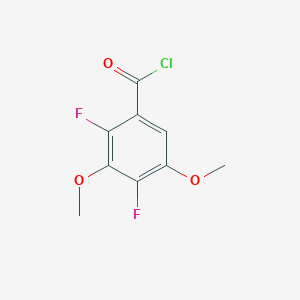
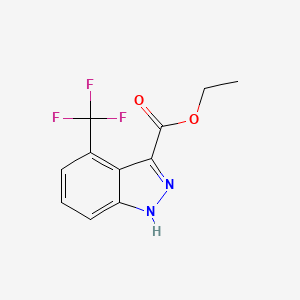
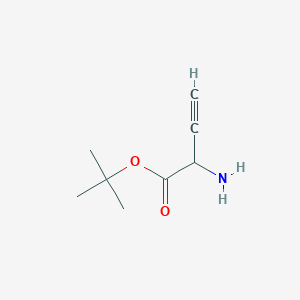
![N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)
